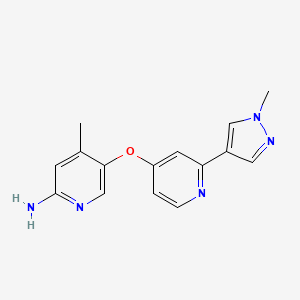










|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:10]([CH3:16])=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1.[CH3:17][N:18]1[CH:22]=[C:21](B2OC(C)(C)C(C)(C)O2)[CH:20]=[N:19]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[CH3:16][C:10]1[C:9]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([C:21]3[CH:20]=[N:19][N:18]([CH3:17])[CH:22]=3)[CH:7]=2)=[CH:14][N:13]=[C:12]([NH2:15])[CH:11]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0.116 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C(=CC(=NC1)N)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.154 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
0.481 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.667 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
palladium tetrakistriphenylphosphine
|
|
Quantity
|
0.028 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Argon was bubbled through the mixture for several minutes
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to RT
|
|
Type
|
ADDITION
|
|
Details
|
the solution was diluted with a 4:1
|
|
Type
|
ADDITION
|
|
Details
|
mix of ethyl acetate and THF (70 mL)
|
|
Type
|
WASH
|
|
Details
|
It was washed with 10% aqueous LiCl (2×50 mL) and brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified via silica gel chromatography (DCM/MeOH)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NC=C1OC1=CC(=NC=C1)C=1C=NN(C1)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.084 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |